molecular formula C16H25N3OS B4114289 N-(sec-butyl)-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide

N-(sec-butyl)-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide

Cat. No. B4114289
M. Wt: 307.5 g/mol
InChI Key: RUJKTSSBRVCSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide, also known as BZTH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BZTH is a hydrazine derivative that has been synthesized using different methods and has shown promising results in several studies.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide varies depending on its application. In cancer treatment, N-(sec-butyl)-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(sec-butyl)-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide has also been shown to inhibit the migration and invasion of cancer cells. In Alzheimer's disease treatment, N-(sec-butyl)-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in memory and cognitive function. In herbicide application, N-(sec-butyl)-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide has been shown to inhibit the activity of an enzyme involved in the biosynthesis of chlorophyll, which is essential for plant growth.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide has been shown to have different biochemical and physiological effects depending on its application. In cancer treatment, N-(sec-butyl)-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide has been shown to reduce the expression of certain proteins involved in cancer cell survival and proliferation. In Alzheimer's disease treatment, N-(sec-butyl)-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide has been shown to increase the levels of acetylcholine in the brain, which is involved in memory and cognitive function. In herbicide application, N-(sec-butyl)-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide has been shown to inhibit the growth of certain weeds by disrupting their chlorophyll biosynthesis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(sec-butyl)-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide in lab experiments is its potential to exhibit antitumor activity against different types of cancer cells. N-(sec-butyl)-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide has also been shown to inhibit the growth of certain weeds, making it a potential herbicide. However, one limitation of using N-(sec-butyl)-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide in lab experiments is its potential toxicity, as it has been shown to exhibit cytotoxic effects on normal cells in addition to cancer cells. Therefore, caution should be taken when handling N-(sec-butyl)-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide in lab experiments.

Future Directions

There are several future directions for the study of N-(sec-butyl)-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide. One direction is to study its potential applications in other fields, such as material science and environmental science. Another direction is to study its potential toxicity and safety for human use. Additionally, further studies are needed to understand the mechanism of action of N-(sec-butyl)-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide and its potential for combination therapy with other drugs in cancer treatment and Alzheimer's disease treatment.

Scientific Research Applications

N-(sec-butyl)-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(sec-butyl)-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide has been shown to exhibit antitumor activity against different types of cancer cells, including breast, liver, and lung cancer cells. N-(sec-butyl)-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide has also been studied for its potential to treat Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the progression of the disease. In agriculture, N-(sec-butyl)-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of certain weeds. In material science, N-(sec-butyl)-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide has been studied for its potential use in the synthesis of new materials, such as metal complexes.

properties

IUPAC Name

1-butan-2-yl-3-[(4-tert-butylbenzoyl)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3OS/c1-6-11(2)17-15(21)19-18-14(20)12-7-9-13(10-8-12)16(3,4)5/h7-11H,6H2,1-5H3,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJKTSSBRVCSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=S)NNC(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-butyl)-2-(4-tert-butylbenzoyl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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